Phosphine oxide, butyldiphenyl-
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Overview
Description
Butyl(diphenyl)phosphine oxide is an organophosphorus compound with the chemical formula C16H19OP It is a tertiary phosphine oxide, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one butyl group, with an oxygen atom double-bonded to the phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(diphenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Reaction of Diphenylphosphine with Butyl Halides: Diphenylphosphine is reacted with butyl bromide or butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation: The resulting butyl(diphenyl)phosphine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield butyl(diphenyl)phosphine oxide.
Industrial Production Methods
Industrial production of butyl(diphenyl)phosphine oxide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Butyl(diphenyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the substituent used.
Scientific Research Applications
Butyl(diphenyl)phosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in the development of new catalytic systems.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: It is used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which butyl(diphenyl)phosphine oxide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and stabilizing reactive intermediates. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Butyl(diphenyl)phosphine oxide can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the butyl group, making it less hydrophobic and potentially less effective in certain applications.
Triphenylphosphine oxide: Contains three phenyl groups, making it more rigid and less flexible in coordination chemistry.
Butylphosphine oxide: Lacks the phenyl groups, making it less effective in stabilizing metal complexes.
The uniqueness of butyl(diphenyl)phosphine oxide lies in its combination of hydrophobicity from the butyl group and the stabilizing effect of the phenyl groups, making it versatile in various applications.
Properties
CAS No. |
4233-13-0 |
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Molecular Formula |
C16H19OP |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
[butyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19OP/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
ZEYULRWCONMDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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